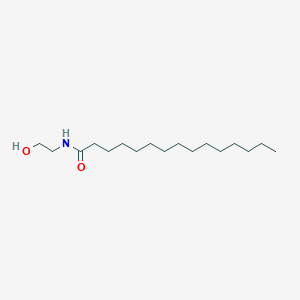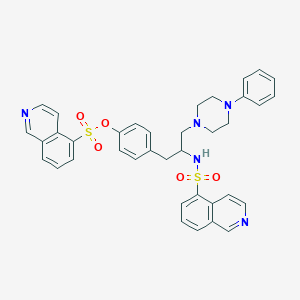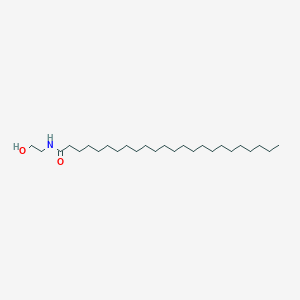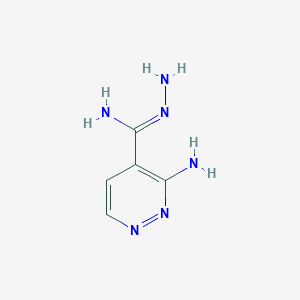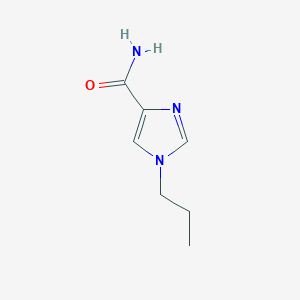
dG-Aai
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DG-Aai is a modified nucleoside that has gained significant attention in the scientific community due to its unique properties. It was first synthesized in 1998 by researchers at the University of California, San Diego. Since then, dG-Aai has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery.
Mécanisme D'action
The mechanism of action of dG-Aai is based on its ability to form a stable base-pair with cytosine. This property allows it to be used as a site-specific label for DNA sequencing and structural studies. Additionally, dG-Aai can be used as a probe for studying protein-DNA interactions, as it can be incorporated into DNA without affecting its structure or function.
Effets Biochimiques Et Physiologiques
DG-Aai has been shown to have minimal effects on the biochemical and physiological properties of DNA. It does not affect DNA replication or transcription and does not induce mutations or DNA damage. This property makes it an ideal probe for studying DNA structure and function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of dG-Aai is its ability to form a stable base-pair with cytosine, which allows for site-specific labeling and structural studies. Additionally, it has minimal effects on DNA structure and function, making it an ideal probe for studying protein-DNA interactions. However, the synthesis of dG-Aai is complex and time-consuming, which limits its widespread use.
Orientations Futures
There are several future directions for the use of dG-Aai in scientific research. One potential application is in the development of new DNA sequencing technologies, as dG-Aai has been shown to have high fidelity and accuracy in sequencing. Additionally, it could be used as a tool for studying epigenetic modifications, as it can be incorporated into DNA without affecting its structure or function. Finally, dG-Aai could be used in the development of new drugs targeting DNA-binding proteins, as it can be used as a probe for studying protein-DNA interactions.
Conclusion
dG-Aai is a modified nucleoside that has gained significant attention in the scientific community for its unique properties. It has been extensively studied for its potential applications in various fields, including biochemistry, molecular biology, and drug discovery. While the synthesis of dG-Aai is complex and time-consuming, its ability to form a stable base-pair with cytosine and its minimal effects on DNA structure and function make it an ideal probe for studying DNA structure and function. There are several future directions for the use of dG-Aai in scientific research, including the development of new DNA sequencing technologies and the study of epigenetic modifications.
Méthodes De Synthèse
The synthesis of dG-Aai involves the modification of the deoxyguanosine nucleoside. The process includes the introduction of an amino group at the C2 position and the replacement of the C8 hydrogen with an acetylene group. The modification is achieved through a series of chemical reactions, including nucleophilic substitution, acetylation, and deprotection.
Applications De Recherche Scientifique
DG-Aai has been used in various scientific research applications, including DNA sequencing, site-specific labeling, and structural studies. It has also been used as a probe for studying protein-DNA interactions and for monitoring DNA replication and repair processes.
Propriétés
Numéro CAS |
127191-85-9 |
|---|---|
Nom du produit |
dG-Aai |
Formule moléculaire |
C27H22N6O8 |
Poids moléculaire |
558.5 g/mol |
Nom IUPAC |
9-[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-[(Z)-(9-hydroxy-14-methoxy-3,5-dioxa-10-azapentacyclo[9.7.1.02,6.08,19.013,18]nonadeca-1,6,8,11(19),13(18),14,16-heptaen-12-ylidene)amino]-1H-purin-6-one |
InChI |
InChI=1S/C27H22N6O8/c1-38-13-4-2-3-10-17(13)20(21-18-11(25(36)29-21)5-14-23(19(10)18)40-9-39-14)30-27-31-24-22(26(37)32-27)28-8-33(24)16-6-12(35)15(7-34)41-16/h2-5,8,12,15-16,29,34-36H,6-7,9H2,1H3,(H,31,32,37)/b30-20-/t12-,15+,16?/m0/s1 |
Clé InChI |
HVODVMKVQNQEKN-PNMZXMJCSA-N |
SMILES isomérique |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8C[C@@H]([C@H](O8)CO)O |
SMILES |
COC1=CC=CC2=C1C(=NC3=NC4=C(C(=O)N3)N=CN4C5CC(C(O5)CO)O)C6=C7C2=C8C(=CC7=C(N6)O)OCO8 |
SMILES canonique |
COC1=CC=CC2=C1C(=C3C4=C2C5=C(C=C4C(=O)N3)OCO5)NC6=NC(=O)C7=C(N6)N(C=N7)C8CC(C(O8)CO)O |
Synonymes |
7-(deoxyguanosin-N(2)-yl)aristolactam I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



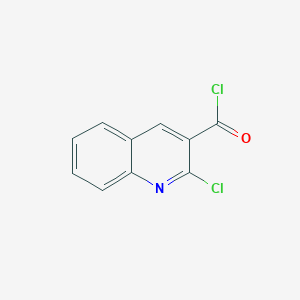
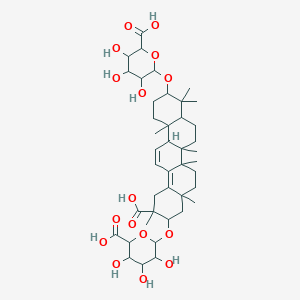
![2-[[(6E,8E)-1,12-diamino-11-(carboxymethylamino)-2,11-dihydroxy-3,10-dioxododeca-6,8-dien-2-yl]amino]acetic acid](/img/structure/B164069.png)
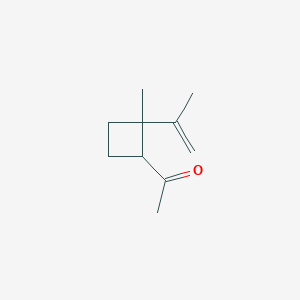
![3-Methylisothiazolo[4,5-c]pyridine](/img/structure/B164078.png)
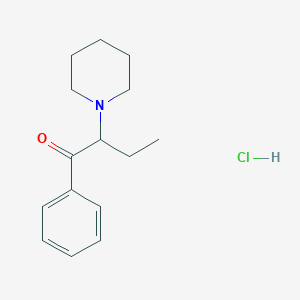
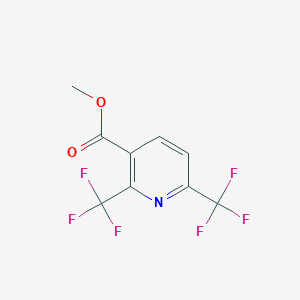
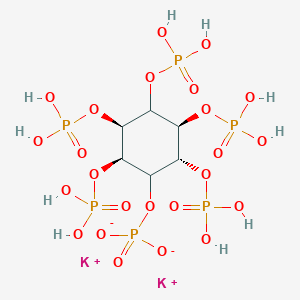
![N-[(3S)-2-Oxooxolan-3-YL]-2-phenylacetamide](/img/structure/B164092.png)
